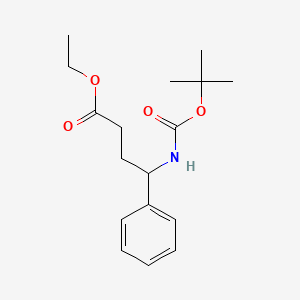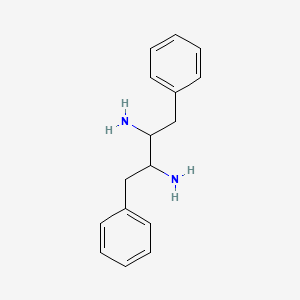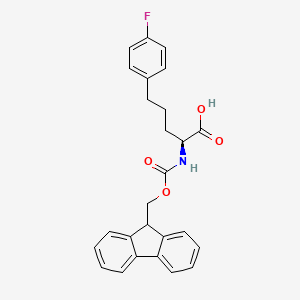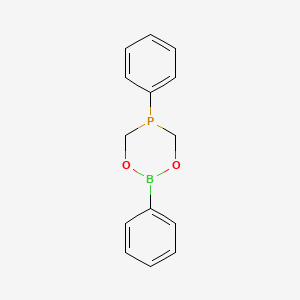![molecular formula C20H18 B12506599 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylbicyclo[222]octa-2,5-diene is an organic compound with the molecular formula C20H18 It is a bicyclic diene characterized by two phenyl groups attached to a bicyclo[222]octa-2,5-diene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction. One common method includes the reaction of cyclohexadiene with diphenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or palladium complexes to enhance the yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the diene to a saturated bicyclic compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Formation of diketones
Reduction: Formation of saturated bicyclic compounds
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in rhodium-catalyzed arylation reactions.
Medicine: Research into its use as a scaffold for drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals such as rhodium, forming a complex that facilitates the transfer of aryl groups to substrates. This process involves the activation of the metal center and the subsequent formation of carbon-carbon bonds, leading to high enantioselectivity in the products .
Comparison with Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: Lacks the phenyl groups, making it less sterically hindered and less selective in catalytic reactions.
2,5-Diphenylbicyclo[2.2.1]hepta-2,5-diene: Similar structure but with a different ring system, leading to different reactivity and selectivity.
2,5-Diphenylbicyclo[3.3.1]nona-2,6-diene: Larger ring system, affecting its coordination properties and catalytic activity.
Uniqueness: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is unique due to its C2-symmetric structure, which provides high enantioselectivity in asymmetric synthesis. The presence of phenyl groups enhances its stability and reactivity, making it a valuable ligand in various catalytic processes .
Properties
IUPAC Name |
2,5-diphenylbicyclo[2.2.2]octa-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBOFJAEBJDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)





![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)




![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
